Cas no 1396891-68-1 ((2E)-3-phenyl-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}prop-2-enamide)
![(2E)-3-phenyl-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}prop-2-enamide structure](https://ja.kuujia.com/scimg/cas/1396891-68-1x500.png)
(2E)-3-phenyl-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- 3-Phenyl-N-[2-[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]ethyl]-2-propenamide
- (2E)-3-phenyl-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}prop-2-enamide
-
- インチ: 1S/C20H20F3N3O/c21-20(22,23)19-15-8-4-5-9-16(15)25-17(26-19)12-13-24-18(27)11-10-14-6-2-1-3-7-14/h1-3,6-7,10-11H,4-5,8-9,12-13H2,(H,24,27)
- InChIKey: VAMRWJXTZBGYHX-UHFFFAOYSA-N
- SMILES: C(NCCC1=NC(C(F)(F)F)=C2C(=N1)CCCC2)(=O)C=CC1=CC=CC=C1
じっけんとくせい
- 密度みつど: 1.264±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 531.8±50.0 °C(Predicted)
- 酸度系数(pKa): 14.27±0.46(Predicted)
(2E)-3-phenyl-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6286-0792-2mg |
(2E)-3-phenyl-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}prop-2-enamide |
1396891-68-1 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6286-0792-4mg |
(2E)-3-phenyl-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}prop-2-enamide |
1396891-68-1 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6286-0792-15mg |
(2E)-3-phenyl-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}prop-2-enamide |
1396891-68-1 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6286-0792-30mg |
(2E)-3-phenyl-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}prop-2-enamide |
1396891-68-1 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6286-0792-10μmol |
(2E)-3-phenyl-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}prop-2-enamide |
1396891-68-1 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6286-0792-5mg |
(2E)-3-phenyl-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}prop-2-enamide |
1396891-68-1 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6286-0792-20mg |
(2E)-3-phenyl-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}prop-2-enamide |
1396891-68-1 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6286-0792-1mg |
(2E)-3-phenyl-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}prop-2-enamide |
1396891-68-1 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6286-0792-2μmol |
(2E)-3-phenyl-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}prop-2-enamide |
1396891-68-1 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6286-0792-50mg |
(2E)-3-phenyl-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}prop-2-enamide |
1396891-68-1 | 50mg |
$160.0 | 2023-09-09 |
(2E)-3-phenyl-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}prop-2-enamide 関連文献
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
(2E)-3-phenyl-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}prop-2-enamideに関する追加情報
The (2E)-3-phenyl-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}prop-2-enamide: A Comprehensive Overview
The compound with CAS No. 1396891-68-1, commonly referred to as (2E)-3-phenyl-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}prop-2-enamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex structure and potential applications in drug development. The molecule consists of a quinazoline ring system substituted with a trifluoromethyl group and a propenamide moiety, which contributes to its unique chemical properties.
Recent studies have highlighted the quinazoline core as a versatile scaffold for the development of bioactive compounds. The presence of the trifluoromethyl group at position 4 of the quinazoline ring enhances the molecule's stability and lipophilicity, making it an attractive candidate for drug design. Additionally, the propenamide group at position 2 introduces hydrogen bonding capabilities, which can significantly influence the compound's interactions with biological targets.
One of the most promising aspects of this compound is its potential as a kinase inhibitor. Kinases are critical enzymes involved in various cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. Preclinical studies have demonstrated that (2E)-3-phenyl-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}prop-2-enamide exhibits potent inhibitory activity against several kinase targets. This makes it a strong candidate for further investigation in oncology research.
The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. Key steps include the construction of the quinazoline ring through cyclization reactions and the subsequent introduction of substituents at specific positions. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for biological testing.
In terms of pharmacokinetics, this compound has shown favorable absorption and distribution profiles in preclinical models. Its lipophilic nature, attributed to the trifluoromethyl group and aromatic rings, enhances its ability to cross biological membranes. However, further studies are required to evaluate its metabolism and excretion pathways to fully understand its pharmacokinetic profile.
Another area of interest is the compound's potential as a modulator of protein-protein interactions (PPIs). PPIs are essential for many cellular functions but are notoriously difficult to target with small molecules. The unique structure of (2E)-3-phenyl-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}prop-2-enamide suggests that it may disrupt or stabilize certain PPIs, opening new avenues for therapeutic intervention.
Recent advancements in computational chemistry have also played a pivotal role in understanding this compound's behavior. Molecular docking studies have provided insights into its binding modes with target proteins, while quantum mechanical calculations have shed light on its electronic properties. These computational tools are invaluable for guiding further experimental work and refining the compound's structure for improved activity.
In conclusion, (2E)-3-phenyl-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}prop-2-enamide represents a cutting-edge molecule with significant potential in drug discovery. Its unique structure and promising biological activities make it a focal point for ongoing research efforts. As our understanding of this compound deepens through continued experimentation and computational analysis, it holds great promise for advancing therapeutic interventions in various disease states.
1396891-68-1 ((2E)-3-phenyl-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}prop-2-enamide) Related Products
- 929966-35-8(Methyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate)
- 77439-76-0(3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone)
- 393837-50-8(2-(2,5-dioxopyrrolidin-1-yl)-N-2-(methylsulfanyl)-1,3-benzothiazol-6-ylacetamide)
- 637747-33-2(7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(4-methylpiperazin-1-yl)methyl-4H-chromen-4-one)
- 1214341-30-6(2',5-Difluorobiphenyl-2-ol)
- 2138419-40-4([2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl fluoride)
- 1343672-04-7(2-((3,3,3-trifluoropropyl)thio)ethanamine)
- 2260931-78-8(4-amino-4H-1,2,4-triazole-3-thiol; hydrazine)
- 2171764-31-9(5-(propan-2-yloxy)methyl-1,8-dioxa-4-azaspiro5.5undecane)
- 1443327-97-6(Cyclopentanol, 2-(4-methoxy-3,5-dimethylphenyl)-, (1R,2S)-rel-)




